6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
“6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid” is a research chemical . Its molecular formula is C14H16O5 and it has a molecular weight of 264.27 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16O5/c1-4-17-10-7-6-9-8(3)11(14(15)16)19-12(9)13(10)18-5-2/h6-7H,4-5H2,1-3H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 264.27 g/mol .Scientific Research Applications
Synthesis and Structural Characterization
- Novel Synthesis Approaches : Innovative methods for synthesizing benzofuran derivatives, including those related to 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid, have been developed. For instance, Gao et al. (2011) described a facile synthesis of benzofuran-quinoline derivatives, highlighting a one-pot reaction method (Gao, Liu, Jiang, & Li, 2011).
- Electrochemical Studies : Electrochemical oxidation studies have been conducted to understand the reaction mechanisms and synthesis of benzofuran derivatives. A study by Moghaddam et al. (2006) explored electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone, leading to new benzofuran derivatives (Moghaddam, Kobarfard, Davarani, Nematollahi, Shamsipur, & Fakhari, 2006).
Potential Biological Activities
- Antimicrobial Activity : Some derivatives of benzofurans have been tested for antimicrobial properties. Krawiecka et al. (2012) prepared halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate and tested them against various microbes (Krawiecka, Kuran, Kossakowski, Wolska, Kierzkowska, & Młynarczyk, 2012).
- Cytotoxic Activity : Derivatives of benzofurans have also been evaluated for cytotoxic potential against cancer cell lines. A study by Kossakowski et al. (2005) prepared and tested various derivatives for their cytotoxic activities (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).
Structural and Spectroscopic Analysis
- Molecular Docking and Spectroscopic Properties : Structural, electronic, and vibrational properties of benzofuran-carboxylic acids derivatives have been extensively studied. Sagaama et al. (2020) conducted molecular docking analysis, electronic and vibrational properties investigation using DFT calculations to understand the reactivity of these molecules (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & Issaoui, 2020).
Safety and Hazards
While specific safety and hazard information for “6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid” is not available, it’s important to note that similar compounds may pose safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should always be followed when handling such compounds.
Properties
IUPAC Name |
6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-4-17-10-7-6-9-8(3)11(14(15)16)19-12(9)13(10)18-5-2/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMNICDRZDYPNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353549 |
Source
|
Record name | 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40713-26-6 |
Source
|
Record name | 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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